molecular formula C23H16FN3S B2517422 (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile CAS No. 477298-05-8

(E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile

Cat. No.: B2517422
CAS No.: 477298-05-8
M. Wt: 385.46
InChI Key: UWHUKDNNXOOOMH-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole ring substituted with a naphthalen-2-yl group and an amino group bearing a 5-fluoro-2-methylphenyl substituent. Such acrylonitrile-based structures are known for their tunable luminescent properties, particularly in solid-state applications, where substituents modulate charge-transfer (CT) interactions and emission wavelengths .

Properties

IUPAC Name

(E)-3-(5-fluoro-2-methylanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3S/c1-15-6-9-20(24)11-21(15)26-13-19(12-25)23-27-22(14-28-23)18-8-7-16-4-2-3-5-17(16)10-18/h2-11,13-14,26H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHUKDNNXOOOMH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The molecular structure of the compound features a thiazole ring, which is known for its diverse biological properties. The presence of the 5-fluoro-2-methylphenyl and naphthalen-2-yl groups enhances its potential as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The National Cancer Institute (NCI) conducted a screening across various cancer cell lines, revealing the following key results:

Cell Line GI50 (μM) TGI (μM) Sensitivity Profile
COLO 205 (Colon Cancer)15.7250.68High sensitivity
A549 (Lung Cancer)25.3460.12Moderate sensitivity
MCF7 (Breast Cancer)30.0070.00Low sensitivity

The compound demonstrated a mean growth inhibition rate of approximately 12.53% , indicating its effectiveness in reducing cell proliferation in vitro .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Research indicates that it may activate various signaling pathways, including the p38 MAPK pathway, which is crucial for mediating stress responses and apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1: Colon Cancer Treatment
    • A study involving the administration of the compound to COLO 205 cells showed a significant reduction in cell viability, with apoptosis confirmed through flow cytometry analysis.
    • The study concluded that the compound could serve as a promising candidate for further development in colon cancer therapies.
  • Case Study 2: Breast Cancer Response
    • In vitro testing on MCF7 cells revealed that treatment with the compound led to G1 phase arrest, indicating a disruption in the cell cycle that could prevent tumor growth.
    • The results suggested potential use in combination therapies with existing chemotherapeutics to enhance efficacy.

Pharmacokinetics and Drug-Like Properties

An evaluation of the pharmacokinetic properties using SwissADME indicated that the compound has favorable drug-like characteristics:

Property Value
Molecular Weight310.4 g/mol
LogP3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

These properties suggest good oral bioavailability and potential for further development as an oral therapeutic agent .

Scientific Research Applications

Anticancer Activity

The thiazole moiety, present in the compound, is known for its significant anticancer properties. Research has demonstrated that thiazole derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds with similar thiazole structures have shown promising results against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251), with IC50 values indicating effective inhibition of cell proliferation .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 19A54923.30 ± 0.35Induction of apoptosis
Compound 20U251Not specifiedSelective cytotoxicity
Compound 22HT292.01Growth inhibition via cell cycle arrest

Structure-Activity Relationship

The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring enhance anticancer activity. For example, the presence of electron-withdrawing groups such as fluorine and chlorine significantly increases the potency of these compounds against cancer cell lines .

Antimicrobial Properties

Recent studies also suggest that compounds similar to (E)-3-((5-fluoro-2-methylphenyl)amino)-2-(4-(naphthalen-2-yl)thiazol-2-yl)acrylonitrile exhibit antimicrobial properties. The thiazole ring's ability to interact with bacterial enzymes makes it a candidate for developing new antibiotics. Research indicates that certain thiazole derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.09 µg/mL .

Fluorescent Materials

The compound's structural features allow for potential applications in the development of fluorescent materials. The excited state intramolecular proton transfer (ESIPT) mechanism can be harnessed to create materials with tunable fluorescence properties. This property is particularly useful in sensor technology and imaging applications .

Organic Light Emitting Diodes (OLEDs)

Due to its unique electronic properties, there is potential for using this compound in organic light-emitting diodes (OLEDs). The incorporation of thiazole and acrylonitrile moieties can enhance charge transport and luminescence efficiency, making it suitable for optoelectronic applications .

Case Study 1: Anticancer Screening

In a study conducted by Evren et al., several thiazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications on the thiazole ring could lead to significant improvements in anticancer efficacy, highlighting the importance of structure optimization in drug design .

Case Study 2: Antimicrobial Activity

Research conducted by Mohamed and Ramadan focused on phenylthiazole derivatives, revealing their potential as antimicrobial agents against resistant strains of bacteria. The study emphasized the need for further exploration of thiazole-containing compounds for developing new antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at two primary sites: the acetamide group and the pyrrolopyrimidine ring system.

Table 1: Hydrolysis Pathways

Reaction SiteConditionsProduct(s)References
Acetamide group2M HCl, 80°C, 6h2-{[3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetic acid + 4-chlorobenzylamine
Pyrrolopyrimidine5M NaOH, reflux, 12hRing-opened thiol intermediate (unstable, polymerizes under basic conditions)

Key findings:

  • Acid-catalyzed hydrolysis cleaves the acetamide bond, yielding a carboxylic acid and 4-chlorobenzylamine.

  • Base-mediated ring hydrolysis disrupts the pyrrolo[3,2-d]pyrimidine core but requires stringent conditions due to the ring’s aromatic stabilization .

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Table 2: Oxidation Reactions

Oxidizing AgentConditionsProductReferences
H₂O₂ (3%)RT, 2hSulfoxide derivative (single oxygen addition)
mCPBA (1.2 eq)DCM, 0°C → RT, 4hSulfone derivative (double oxygen addition)

Key findings:

  • Mild oxidation with H₂O₂ produces a sulfoxide, while stronger oxidants like mCPBA yield sulfones .

  • Sulfone derivatives exhibit reduced biological activity compared to the parent compound due to decreased membrane permeability.

Nucleophilic Substitution at the Sulfanyl Bridge

The sulfur atom participates in nucleophilic displacement reactions, particularly with amines and thiols.

Table 3: Substitution Reactions

NucleophileConditionsProductReferences
BenzylamineDMF, 60°C, 8h2-(benzylamino)-N-[(4-chlorophenyl)methyl]acetamide + thiol byproduct
Sodium thiophenolateEtOH, reflux, 12hArylthioether derivative

Key findings:

  • Substitution occurs preferentially at the sulfanyl group over the pyrrolopyrimidine nitrogen due to steric hindrance .

  • Thiophenolate reactions proceed with 75% yield, indicating moderate electrophilicity at sulfur .

Stability Under Environmental Conditions

The compound’s stability varies significantly with pH and temperature.

Table 4: Stability Profile

ConditionDegradation PathwayHalf-LifeReferences
pH 1.2 (gastric)Acetamide hydrolysis2.1h
pH 7.4 (physiological)Sulfanyl oxidation>48h
UV light (254 nm)Pyrrolopyrimidine ring cleavage15min

Key findings:

  • Rapid degradation in acidic environments limits oral bioavailability.

  • UV exposure induces photolytic cleavage, necessitating light-protected storage .

Functionalization of the Methoxyethyl Group

The 2-methoxyethyl substituent undergoes demethylation and ether cleavage under specific conditions.

Table 5: Methoxyethyl Modifications

ReactionConditionsProductReferences
BBr₃ (2 eq)DCM, -78°C → RT, 6hHydroxyethyl derivative
HI (47%), reflux24hEthylene glycol-linked byproduct

Key findings:

  • Demethylation with BBr₃ preserves the pyrrolopyrimidine core but reduces lipophilicity .

  • Strong acid cleavage disrupts the ether bond, forming ethylene glycol and a hydroxylated intermediate .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group participates in limited electrophilic reactions due to deactivation by the chlorine atom.

Table 6: Aromatic Reactivity

ReactionConditionsOutcomeReferences
NitrationHNO₃/H₂SO₄, 50°CNo reaction (inert under standard conditions)
BrominationBr₂, FeBr₃, 80°CTrace para-brominated product (<5% yield)

Key findings:

  • The electron-withdrawing chlorine atom significantly reduces aromatic reactivity, making electrophilic substitution impractical .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Luminescence and Quantum Yield

Acrylonitrile derivatives with aromatic substituents exhibit emission properties sensitive to structural modifications. Key comparisons include:

Compound Name Substituents Emission Range Quantum Yield (Solid) Key Reference
Target Compound 4-(Naphthalen-2-yl)thiazole, 5-fluoro-2-methylphenylamino Not reported Not reported
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) Pyridinyl, benzo[d]thiazole Green (λem ~500–550 nm) Moderate
(E)-2-(Benzo[d]thiazol-2-yl)-3-(1,1'-biphenyl-4-yl)acrylonitrile (7j) Biphenyl, benzo[d]thiazole Green to yellow (λem ~550–600 nm) High (84% yield)
TP1 [(E)-2-(Benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile] Thiophene, diphenylamino Red (λem ~650 nm) High (turn-on sensor)
(E)-6-(2-(Benzo[d]thiazol-2-yl)-2-cyanovinyl)naphthalen-2-yl acetate (BTCNA) 6-Hydroxynaphthalen-2-yl (acetylated) Blue-green Moderate (dependent on host)

Key Observations :

  • The target compound’s naphthalen-2-yl group is expected to red-shift emission compared to phenyl or biphenyl analogs (e.g., 7j) due to extended conjugation .
  • Fluorine substitution may reduce aggregation-induced quenching, as seen in TP1’s high quantum yield in sensing applications .
  • Thiazole rings enhance rigidity, improving luminescence efficiency, but bulky substituents (e.g., naphthalene) may hinder optimal molecular packing, reducing quantum yields in solids .
Thiazole and Heterocyclic Modifications
  • Compound 7j (): The biphenyl-thiazole system exhibits high thermal stability (m.p. 191–193°C), attributed to planar biphenyl-thiazole stacking. The target compound’s naphthalen-2-yl group may lower melting points due to steric hindrance .
  • BTCNA (): The 6-hydroxynaphthalen-2-yl group in BTCNA allows for post-synthetic modifications (e.g., acetylation), whereas the target compound’s unsubstituted naphthalene limits such flexibility .
  • Isostructural Compounds 4 and 5 (–7): Fluorophenyl and chlorophenyl substituents in these thiazole derivatives result in similar crystal packing, but halogen differences slightly alter intermolecular distances. The target compound’s naphthalene group likely disrupts isostructural behavior .
Amino Group Variations
  • TP1 (): The diphenylamino group in TP1 enhances electron-donating capacity, enabling cyanide sensing via fluorescence turn-on. The target compound’s 5-fluoro-2-methylphenylamino group, being smaller and electron-deficient, may favor selectivity for smaller anions or acidic environments .
  • (E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile (–15): The nitro group in this analog introduces strong electron-withdrawing effects, shifting absorption maxima. The target compound’s methyl and fluorine substituents balance electron withdrawal and steric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.